molecular formula C10H15NO5 B13559941 2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid

2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid

Cat. No.: B13559941
M. Wt: 229.23 g/mol
InChI Key: IPXRKBKAGBFCQM-UHFFFAOYSA-N
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Description

2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid (IUPAC name) is a piperidine-derived compound featuring a six-membered nitrogen-containing ring (piperidinone) with a 2-oxo group and an ethoxycarbonyl substituent at position 2. The acetic acid moiety is attached to the same carbon as the ethoxycarbonyl group.

Properties

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

2-(3-ethoxycarbonyl-2-oxopiperidin-3-yl)acetic acid

InChI

InChI=1S/C10H15NO5/c1-2-16-9(15)10(6-7(12)13)4-3-5-11-8(10)14/h2-6H2,1H3,(H,11,14)(H,12,13)

InChI Key

IPXRKBKAGBFCQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCNC1=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid typically involves the reaction of 3-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include metabolic processes, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperazine Derivatives
  • (3-Oxopiperazin-2-yl)acetic Acid (CAS 405214-33-7): Core Structure: Piperazine (six-membered ring with two nitrogen atoms) instead of piperidinone. However, the absence of the ethoxycarbonyl group reduces lipophilicity compared to the target compound .
Pyridine and Pyridoindole Derivatives
  • 2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic Acid (CAS 697265-62-6): Core Structure: Pyridine ring with a sulfur-linked acetic acid. Key Differences: The aromatic pyridine ring increases planarity and electronic conjugation, which may enhance UV absorption properties.
  • 2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic Acid: Core Structure: Fused pyridoindole system.

Substituent Modifications

Ethoxycarbonyl Group Variations
  • 4-Ethoxycarbonyl-3-ethoxyphenylacetic Acid: Substituents: Ethoxy and ethoxycarbonyl groups on a phenyl ring.
  • {2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic Acid (CAS 737768-25-1): Substituents: Chlorophenyl-piperazine moiety. The piperazine ring also introduces basicity absent in the target compound .
Ester vs. Acid Derivatives
  • 2-(Ethoxycarbonyl)-α-oxo-1-pyrrolidine Acetic Acid Ethyl Ester (CAS 273925-06-7):
    • Substituents : Ethyl ester instead of free carboxylic acid.
    • Key Differences : Esterification increases lipophilicity (logP ~1.5 vs. ~0.5 for the acid), improving bioavailability but requiring enzymatic hydrolysis for activation .
Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Molecular Formula Molecular Weight Key Features
Target Compound Piperidinone C10H13NO5* ~227.21* Balanced lipophilicity; potential for hydrogen bonding via oxo and acid groups
(3-Oxopiperazin-2-yl)acetic Acid Piperazine C6H9N2O3 157.15 Higher solubility due to piperazine; lacks ethoxycarbonyl
4-Ethoxycarbonyl-3-ethoxyphenylacetic Acid Phenyl C13H16O5 252.26 High lipophilicity; aromatic stabilization
Ethyl Ester Analog Piperidinone C11H17NO5 243.26 Enhanced bioavailability; requires metabolic activation

*Inferred from structural analysis.

Biological Activity

2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and functional groups that may interact with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid is C₁₁H₁₃N₃O₄. Its structure features a piperidine ring, an ethoxycarbonyl group, and an acetic acid moiety, contributing to its reactivity and biological interactions.

The biological activity of 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, influencing processes such as cell proliferation and metabolic regulation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways, including enolase, which is crucial in glycolysis.
  • Receptor Interaction : It may bind to specific receptors, altering signaling pathways that affect cell growth and differentiation.

Biological Activity Studies

Several studies have investigated the biological effects of 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid, revealing promising results in various contexts.

Table 1: Summary of Biological Activity Studies

StudyBiological ActivityModel/SystemKey Findings
Enolase InhibitionGlioblastoma CellsSignificant inhibition of ENO2 in ENO1-deleted models, leading to tumor regression.
Antiproliferative EffectsNCI-60 Cell Line PanelLow micromolar IC50 values indicating potent antiproliferative activity against several cancer cell lines.
Metabolic RegulationIn Vitro AssaysAltered metabolic profiles in treated cells, suggesting effects on glycolytic pathways.

Case Studies

  • Enolase Inhibition in Cancer Therapy : A study demonstrated that 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid effectively inhibited enolase activity in glioblastoma cells with homozygous deletion of ENO1. This inhibition led to sustained tumor regression in xenograft models, highlighting the compound's potential as a therapeutic agent in specific cancer types .
  • NCI-60 Cell Line Screening : In a comprehensive screening using the NCI-60 panel, the compound exhibited significant antiproliferative effects across multiple cancer cell lines, with low IC50 values indicating its potency. This suggests that it may serve as a lead compound for further drug development targeting various malignancies .

Potential Therapeutic Applications

Given its biological activity, 2-[3-(ethoxycarbonyl)-2-oxopiperidin-3-yl]acetic acid holds promise for applications in:

  • Cancer Treatment : As an enolase inhibitor, it may be developed into a targeted therapy for tumors with specific metabolic vulnerabilities.
  • Metabolic Disorders : Its ability to modulate metabolic pathways could be explored for treating conditions related to dysregulated metabolism.

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